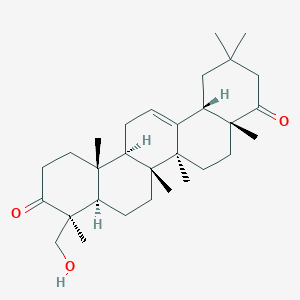
Melilotigenin B
描述
These are terpene molecules containing six isoprene unitsThis compound exhibits remarkable properties that can be harnessed for varied applications, ranging from drug development to environmental studies.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Melilotigenin B involves the extraction of the compound from the plant Melilotus officinalis. The extraction process typically uses solvents such as ethanol or methanol. The plant material is first dried and then ground into a fine powder. The powdered material is then subjected to solvent extraction, where the solvent is added to the plant material and allowed to soak for a specific period. The mixture is then filtered, and the solvent is evaporated to obtain the crude extract. The crude extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is harvested in bulk, dried, and ground. Large-scale solvent extraction is performed using industrial-grade solvents and equipment. The crude extract is then subjected to large-scale chromatography for purification. The final product is obtained in a highly pure form, suitable for various applications .
化学反应分析
Types of Reactions
Melilotigenin B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions often use reagents such as halogens, acids, or bases, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and biological properties, making them useful for various applications .
科学研究应用
Melilotigenin B has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various triterpenoid derivatives
Biology: In biology, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is used in various biological assays to understand its effects on different biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of conditions such as inflammation, oxidative stress, and microbial infections.
Industry: In industry, this compound is used in the development of new materials and products.
作用机制
The mechanism of action of Melilotigenin B involves its interaction with various molecular targets and pathways. It exerts its effects through several mechanisms, including:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress in cells. This activity is mediated through its interaction with reactive oxygen species and antioxidant enzymes.
Anti-inflammatory Activity: this compound can inhibit the production of pro-inflammatory cytokines and enzymes. This activity is mediated through its interaction with signaling pathways involved in inflammation, such as the nuclear factor-kappa B pathway.
Antimicrobial Activity: this compound can disrupt the cell membranes of microorganisms, leading to their death.
相似化合物的比较
Melilotigenin B is unique among triterpenoids due to its specific structure and properties. Similar compounds include:
Dihydrocoumarin: Another compound derived from Melilotus officinalis, known for its antioxidant properties.
Soyasaponin I: A triterpenoid saponin with anti-inflammatory and antimicrobial properties.
Astragaloside VIII: A triterpenoid glycoside with potential therapeutic applications in medicine.
Compared to these compounds, this compound has a unique combination of antioxidant, anti-inflammatory, and antimicrobial activities, making it a versatile compound for various applications .
属性
IUPAC Name |
(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,10,12,12a,14,14a-dodecahydropicene-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,31H,9-18H2,1-7H3/t20-,21+,22+,26+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFPPARWAOGYCP-QMTZRBPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



